molecular formula C8H18AlN3 B3052993 Aluminum, azidobis(2-methylpropyl)- CAS No. 498582-52-8

Aluminum, azidobis(2-methylpropyl)-

Cat. No.: B3052993
CAS No.: 498582-52-8
M. Wt: 183.23 g/mol
InChI Key: HMTULCHRSAPXGU-UHFFFAOYSA-N
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Description

Aluminum, azidobis(2-methylpropyl)- is a chemical compound with the molecular formula C8H18AlN3 and a molecular weight of 183.23 g/mol. This compound is characterized by the presence of aluminum bonded to azido and 2-methylpropyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, azidobis(2-methylpropyl)- typically involves the reaction of aluminum chloride with 2-methylpropyl azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Aluminum, azidobis(2-methylpropyl)- involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Aluminum, azidobis(2-methylpropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: It can be reduced using suitable reducing agents to yield aluminum metal and other products.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include aluminum oxide, aluminum metal, and various substituted derivatives of the original compound.

Scientific Research Applications

Aluminum, azidobis(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Aluminum, azidobis(2-methylpropyl)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: It affects cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • Aluminum, azidobis(2-ethylpropyl)-
  • Aluminum, azidobis(2-methylbutyl)-
  • Aluminum, azidobis(2-methylpentyl)-

Uniqueness

Aluminum, azidobis(2-methylpropyl)- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

azido-bis(2-methylpropyl)alumane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Al.N3/c2*1-4(2)3;;1-3-2/h2*4H,1H2,2-3H3;;/q;;+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTULCHRSAPXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Al](CC(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18AlN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586950
Record name 3-[Bis(2-methylpropyl)alumanyl]triaza-1,2-dien-2-ium-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498582-52-8
Record name 3-[Bis(2-methylpropyl)alumanyl]triaza-1,2-dien-2-ium-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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